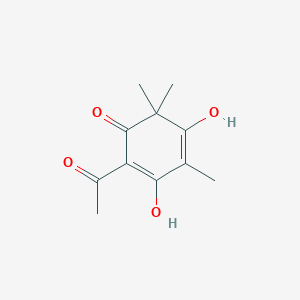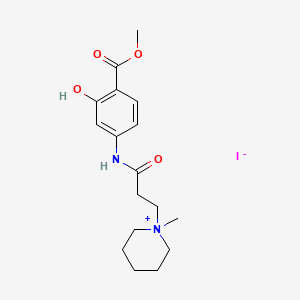
Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide is a complex organic compound with a molecular formula of C17H24IN2O3 This compound is known for its unique structure, which includes a piperidine ring, a salicylate moiety, and a methiodide group
Preparation Methods
The synthesis of Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide involves several steps. One common synthetic route starts with the preparation of the salicylate moiety, which can be derived from methyl salicylate . The piperidine ring is then introduced through a series of reactions involving piperidine and appropriate reagents. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 4-(3-piperidinopropionylamino)salicylate, methiodide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain nitrogen-containing rings and have similar biological activities.
Pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73790-27-9 |
|---|---|
Molecular Formula |
C17H25IN2O4 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-[3-(1-methylpiperidin-1-ium-1-yl)propanoylamino]benzoate;iodide |
InChI |
InChI=1S/C17H24N2O4.HI/c1-19(9-4-3-5-10-19)11-8-16(21)18-13-6-7-14(15(20)12-13)17(22)23-2;/h6-7,12H,3-5,8-11H2,1-2H3,(H-,18,20,21,22);1H |
InChI Key |
GKUZWODDVNQAEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(=O)NC2=CC(=C(C=C2)C(=O)OC)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


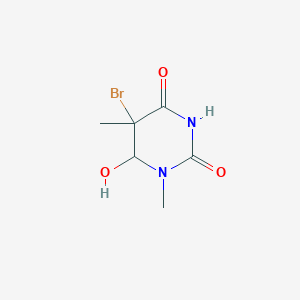
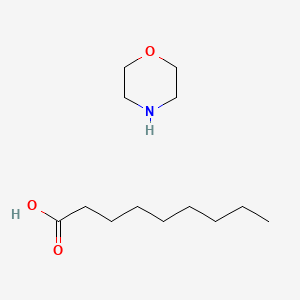
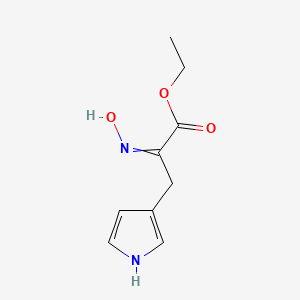
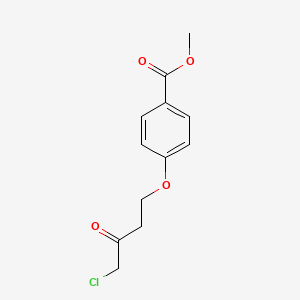

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
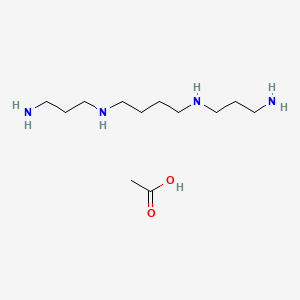
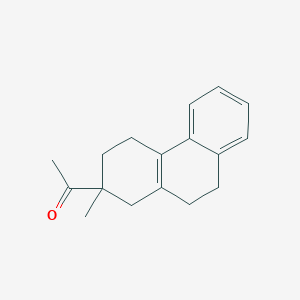
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
